N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H35N5O3 and its molecular weight is 501.631. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Researchers have developed various synthetic methodologies to create complex [1,2,4]triazolo[4,3-a]quinazoline derivatives and related structures. These methods often involve cascade cyclization reactions, starting from simple precursors such as 3,4,5-triamino-1,2,4-triazole, aromatic aldehydes, and cycloalkanones, leading to partially hydrogenated quinazolinones. Such synthetic pathways are crucial for exploring the chemical space around [1,2,4]triazolo[4,3-a]quinazoline derivatives for further applications in medicinal chemistry and material science (Lipson et al., 2006).
Potential Biological Activities
Compounds within the [1,2,4]triazolo[4,3-a]quinazoline family have been explored for various biological activities. For example, new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and evaluated for their analgesic activity, demonstrating the potential therapeutic applications of these compounds (Saad et al., 2011). Furthermore, derivatives of [1,2,4]triazoloquinazoline have been found selective for human A3 receptor subtype, suggesting their use in designing receptor-specific drugs (Kim et al., 1996).
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O3/c1-19(2)15-16-32-27(36)24-14-13-21(26(35)30-23-11-5-4-6-12-23)17-25(24)34-28(32)31-33(29(34)37)18-22-10-8-7-9-20(22)3/h7-10,13-14,17,19,23H,4-6,11-12,15-16,18H2,1-3H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLIFQWEXRNSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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